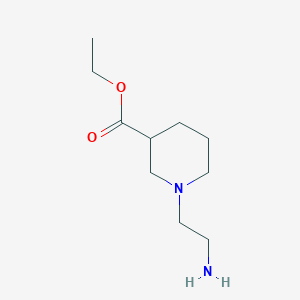

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAHERATGIWCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249257 | |

| Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-32-0 | |

| Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a practical, in-depth exploration of the methodologies required to determine these properties, emphasizing the scientific rationale behind experimental choices. By integrating predicted data with established analytical protocols, this guide serves as a foundational resource for the characterization of this and structurally similar molecules, ensuring scientific integrity and enabling robust downstream applications.

Introduction and Molecular Overview

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a difunctional molecule incorporating a piperidine ring, a primary amine, a tertiary amine, and an ethyl ester. This unique combination of functional groups makes it a valuable, albeit specialized, building block in medicinal chemistry and synthetic organic chemistry. Its structural features suggest potential utility in the synthesis of compounds targeting a range of biological systems, where the piperidine scaffold can impart desirable pharmacokinetic properties and the aminoethyl side chain offers a key vector for further functionalization.

A thorough understanding of its physicochemical properties is paramount for its effective use. Properties such as solubility, pKa, and lipophilicity govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability. This guide provides a framework for obtaining these critical parameters.

Molecular Structure:

-

IUPAC Name: Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

-

Molecular Formula: C₁₀H₂₀N₂O₂

-

Molecular Weight: 200.28 g/mol

Predicted and Known Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, computational models and data from structurally related compounds provide a strong starting point for characterization. The following table summarizes key predicted and known properties. The subsequent sections of this guide will detail the experimental protocols required to validate and refine these values.

| Property | Predicted/Known Value | Significance in Research & Development |

| Molecular Weight | 200.28 g/mol | Fundamental property for all stoichiometric calculations. |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Defines the elemental composition. |

| XLogP3 (Predicted) | 0.4 - 1.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[1] |

| pKa₁ (Predicted, Piperidine N) | ~9.0 - 10.5 | The tertiary amine on the piperidine ring is expected to be the most basic site. This value is critical for understanding its charge state at physiological pH (7.4). |

| pKa₂ (Predicted, Primary Amine) | ~8.5 - 10.0 | The primary amine of the ethylamino side chain. The close proximity of the two nitrogen atoms will influence their respective basicities. |

| Topological Polar Surface Area (TPSA) | ~51.5 Ų | Suggests good potential for oral bioavailability based on typical screening parameters. |

Note: Predicted pKa values are estimated based on the pKa of similar aliphatic amines and piperidine structures.[2] Experimental determination is essential for accuracy.

Experimental Determination of Physicochemical Properties

This section provides field-proven, step-by-step methodologies for the experimental determination of the most critical physicochemical parameters for Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate.

Determination of Acid Dissociation Constants (pKa)

The presence of two basic nitrogen atoms makes pKa determination crucial. The pKa values dictate the molecule's ionization state at different pH values, which directly impacts its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is the gold standard for this measurement.[3]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a ~10 mM solution of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl) to maintain a constant activity coefficient.

-

Acidification: Lower the pH of the sample solution to ~2.0 using a standardized strong acid (e.g., 0.1 M HCl). This ensures that both amine groups are fully protonated.

-

Titration Setup: Immerse a calibrated pH electrode and a temperature probe into the stirred sample solution. Use an automated titrator for precise, incremental addition of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The curve will exhibit two inflection points, corresponding to the neutralization of the two amine groups.

-

Calculate the first derivative (dpH/dV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points (the midpoint between the start and the first equivalence point, and the midpoint between the first and second equivalence points).

-

Causality Behind Experimental Choices:

-

Why start at low pH? To ensure all basic functional groups are in their fully protonated (conjugate acid) form, allowing for a clear titration profile as they are neutralized.

-

Why use an inert salt (KCl)? To maintain a constant ionic strength, which minimizes changes in the activity coefficients of the ions in solution, leading to more accurate and reproducible pKa measurements.

Lipophilicity: Determination of the Distribution Coefficient (LogD)

Lipophilicity is a key determinant of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For an ionizable compound like this, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant than the partition coefficient (LogP) of the neutral species. The shake-flask method is the benchmark for this determination.[4][5]

Protocol: Shake-Flask Method for LogD₇.₄ Determination

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., in a 1:1 volume ratio). The final concentration should be detectable by the chosen analytical method, and the volume of DMSO should be minimal (<1%) to avoid affecting the partitioning.

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[4] The time required may need to be determined empirically.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and n-octanol phases.

-

Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the LogD value using the following equation:

-

LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Self-Validating System:

-

A reference compound with a known LogD value in the expected range should be run in parallel to validate the experimental setup and analytical procedure.[6]

-

Mass balance should be assessed by comparing the total amount of compound recovered from both phases to the initial amount added. A recovery of 90-110% indicates a reliable experiment.

Diagram: Experimental Workflow for LogD Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the distribution coefficient.

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, affecting dissolution and absorption. Given that solubility of ionizable compounds is pH-dependent, it should be assessed in relevant media. A kinetic solubility assay is often used in early discovery for high-throughput screening.[7][8]

Protocol: Kinetic Solubility Assay by Nephelometry or UV Spectroscopy

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[7][9]

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which light scattering increases significantly above the baseline indicates precipitation and thus the kinetic solubility limit.[10]

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined from a calibration curve, and the solubility is the highest concentration that remains in solution.[10]

-

Causality Behind Experimental Choices:

-

Why use DMSO? It allows for the creation of a high-concentration stock of a potentially poorly soluble compound, which can then be diluted into an aqueous medium to assess its solubility limit. This is characteristic of a kinetic, rather than thermodynamic, solubility measurement.[8]

-

Why is this "kinetic" solubility? The process does not allow the system to reach true thermodynamic equilibrium between the solid and dissolved states. However, it is a rapid and resource-efficient method for ranking compounds in early-stage drug discovery.[7][9]

Analytical Characterization

Confirming the identity and purity of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is essential. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose.

Considerations for HPLC Method Development:

-

Compound Nature: This is a polar, basic compound. Such molecules can be challenging to retain and may exhibit poor peak shape on standard C18 reversed-phase columns due to strong interactions with residual silanols on the silica surface.

-

Column Selection:

-

A modern, base-deactivated C18 or C8 column is a good starting point.

-

For enhanced retention of this polar compound, a column with a polar-embedded group (e.g., RP-Amide) or a pentafluorophenyl (F5) phase could be beneficial.

-

In very challenging cases, Hydrophilic Interaction Chromatography (HILIC) may be considered.

-

-

Mobile Phase:

-

A mobile phase of acetonitrile or methanol with water is typical for reversed-phase HPLC.

-

The pH of the mobile phase must be controlled with a buffer. To ensure good peak shape for this basic compound, a mobile phase pH of at least 2 units below the lowest pKa (e.g., pH 3-4) or above the highest pKa (e.g., pH > 11, if the column allows) is recommended. A low pH is generally preferred for silica-based columns.

-

An acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% is commonly used to improve peak shape.

-

Conclusion

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a molecule with significant potential as a synthetic intermediate. Its physicochemical profile, characterized by two basic centers and moderate lipophilicity, dictates its handling, reactivity, and potential biological applications. The predicted properties provide a valuable starting point, but rigorous experimental determination of its pKa, LogD, and aqueous solubility using the protocols outlined in this guide is essential for any serious research or development endeavor. By applying these robust methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating their discovery and development processes.

References

-

ChemBK. (2024). Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). CID 161290137. Retrieved from [Link]

-

Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Al-Baghli, N. A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Retrieved from [Link]

-

Rocamora-Reverte, L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

-

Avdeef, A., et al. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Retrieved from [Link]

-

MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Kellmann, M., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Box, K., & Völgyi, G. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (n.d.). High-throughput determination of octanol/water partition coefficients using a shake-flask method. Retrieved from [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

Sources

- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. scispace.com [scispace.com]

- 6. enfo.hu [enfo.hu]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. asianpubs.org [asianpubs.org]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for Coupling Reactions of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

Introduction: A Versatile Scaffold for Drug Discovery

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure incorporates a primary amine for derivatization and a piperidine-3-carboxylate moiety, offering a strategic platform for creating diverse chemical libraries. The piperidine core is a prevalent motif in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This guide provides detailed experimental protocols for two key coupling reactions involving this scaffold: amide bond formation and reductive amination. These protocols are designed to be robust and adaptable for various research applications.

PART 1: Amide Bond Formation – A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[1] This protocol details a standard and reliable method for coupling Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate with a carboxylic acid using common coupling agents.

Causality Behind Experimental Choices

The selection of coupling agents is critical for efficient amide bond formation while minimizing side reactions. A combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted strategy.[2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself.[3] The resulting active ester readily reacts with the primary amine of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate to yield the desired amide. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of EDC and any acidic byproducts without interfering with the coupling reaction.

Experimental Workflow: Amide Coupling

Caption: Workflow for Amide Coupling Reaction.

Detailed Protocol: Amide Coupling

Materials:

-

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

-

Carboxylic acid of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents).

-

Dissolve the solids in anhydrous DMF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA (2.5 equivalents) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add a solution of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Quantitative Data Summary: Amide Coupling

| Reagent | Molar Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | 1.1 | Nucleophile |

| EDC | 1.2 | Carboxylic acid activating agent |

| HOBt | 1.2 | Racemization suppressor & co-activator |

| DIPEA | 2.5 | Non-nucleophilic base |

PART 2: Reductive Amination – Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for the formation of C-N bonds, providing access to secondary and tertiary amines.[4] This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5]

Rationale for Method Selection

This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[6] It is less reactive than other borohydrides like sodium borohydride, which allows for the formation of the imine intermediate before reduction occurs. This selectivity minimizes the undesired reduction of the starting carbonyl compound. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are good solvents for the reactants and do not interfere with the reaction.

Experimental Workflow: Reductive Amination

Caption: Workflow for Reductive Amination Reaction.

Detailed Protocol: Reductive Amination

Materials:

-

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary or tertiary amine.

Quantitative Data Summary: Reductive Amination

| Reagent | Molar Equivalents | Purpose |

| Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | 1.0 | Amine source |

| Aldehyde or Ketone | 1.1 | Carbonyl source |

| Sodium triacetoxyborohydride (STAB) | 1.5 | Reducing agent |

PART 3: Product Characterization

Thorough characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-acylated products, the appearance of a new amide proton signal (typically δ 7-9 ppm) and characteristic shifts in the protons adjacent to the newly formed amide bond are expected in the ¹H NMR spectrum. For products of reductive amination, the disappearance of the aldehyde proton or changes in the chemical shifts of the protons alpha to the carbonyl group, along with the appearance of new signals for the newly formed N-alkyl group, will be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. Tandem mass spectrometry (MS/MS) can provide valuable fragmentation data to further support the proposed structure.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For amide products, a strong carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. For both product types, the presence of the ester carbonyl stretch (around 1730 cm⁻¹) from the piperidine-3-carboxylate moiety should be retained.

-

Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

References

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available from: [Link]

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available from: [Link]

-

4 - RSC Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). Available from: [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available from: [Link]

-

Reductive Amination. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. Available from: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

-

Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate. Available from: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

-

Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. PubMed. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]

-

Coupling Reagents. Aapptec Peptides. Available from: [Link]

-

Tandem mass spectrometry fragmentation of ethyl Nmethyl... ResearchGate. Available from: [Link]

-

CID 161290137 | C16H30N2O4. PubChem. Available from: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 6. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Solid-Phase Synthesis of Diverse Molecular Libraries Utilizing Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Combinatorial Chemistry

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal core for the development of novel therapeutics. "Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate" is a particularly attractive building block for solid-phase synthesis (SPS) due to its multiple points of diversification. This trifunctional molecule incorporates a secondary amine within the piperidine ring, a primary amine on the N-ethyl side chain, and a carboxylic acid ester. Each of these sites can be selectively functionalized to generate large, diverse chemical libraries for hit-finding and lead optimization campaigns.

This guide provides a comprehensive overview and detailed protocols for the strategic use of "Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate" in solid-phase organic synthesis (SPOS). We will explore orthogonal protection strategies, resin immobilization techniques, on-resin diversification, and cleavage methods to unlock the full potential of this versatile scaffold.

The Strategic Imperative: Orthogonal Protection

The successful application of "Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate" in solid-phase synthesis hinges on a robust orthogonal protection strategy.[3][4] This ensures that each functional group can be selectively addressed without affecting the others, allowing for controlled, stepwise library construction.[5] The primary amine, secondary amine, and carboxylate each require a protecting group that can be removed under unique conditions. The most common and well-established orthogonal protection schemes in solid-phase synthesis are the tert-butoxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) systems.[4]

For our purposes, we will employ a strategy that leverages the differential reactivity of the primary and secondary amines and the stability of the ethyl ester under certain conditions. A common and effective approach for the selective mono-protection of diamines involves the use of di-tert-butyl dicarbonate (Boc)₂O.[6][7]

Protocol 1: Selective Boc Protection of the Primary Amine

The primary amine of "Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate" is more sterically accessible and generally more nucleophilic than the secondary amine within the piperidine ring. This allows for its selective protection.

Materials:

-

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate (1.0 eq) in DCM or THF.

-

Add TEA or DIEA (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting product, tert-butyl (2-(3-(ethoxycarbonyl)piperidin-1-yl)ethyl)carbamate, can be purified by column chromatography if necessary.

Solid-Phase Synthesis Workflow

With the primary amine protected, the molecule is now ready for immobilization onto a solid support. The choice of resin and linker is critical and depends on the desired functionality of the final product (e.g., carboxylic acid or amide).[8]

Immobilization Strategy

The secondary amine of the piperidine ring can be used for attachment to the solid support. A common method for immobilizing secondary amines is reductive amination onto a resin bearing an aldehyde functionality. Alternatively, direct acylation onto a resin with a suitable leaving group can be employed. For this guide, we will focus on a more direct approach by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, which can then be coupled to an appropriate resin.

Protocol 2: Hydrolysis of the Ethyl Ester

Materials:

-

tert-butyl (2-(3-(ethoxycarbonyl)piperidin-1-yl)ethyl)carbamate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected starting material in a mixture of THF, MeOH, and water.

-

Add LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the hydrolysis is complete, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Immobilization on Wang Resin

Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acids.[8][9] The carboxylic acid of our protected scaffold can be coupled to the hydroxyl groups of the Wang resin.

Materials:

-

Wang resin

-

The Boc-protected carboxylic acid from Protocol 2

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Swell the Wang resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

-

Wash the resin several times with DMF and then with DCM.

-

In a separate flask, dissolve the Boc-protected carboxylic acid (3-5 eq relative to resin loading), DIC or DCC (3-5 eq), and a catalytic amount of DMAP (0.1 eq) in a minimal amount of DMF/DCM.

-

Add this solution to the swollen resin.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol to remove any unreacted reagents.

-

Dry the resin under vacuum.

The loading of the scaffold onto the resin can be determined by cleaving a small amount of the resin and quantifying the released molecule.

On-Resin Diversification

With the scaffold successfully immobilized, the Boc protecting group on the primary amine can be selectively removed to allow for the introduction of diversity elements.

Protocol 4: Boc Deprotection

Materials:

-

Resin-bound scaffold

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) or a suitable non-nucleophilic base

-

DMF

Procedure:

-

Swell the resin in DCM.

-

Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes.[3]

-

Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc groups.

-

Neutralize the resulting amine salt by washing with a solution of 5-10% DIEA in DMF, followed by extensive washes with DMF and DCM.[3]

Protocol 5: On-Resin Acylation

The now-free primary amine can be acylated with a variety of carboxylic acids to introduce the first point of diversity.

Materials:

-

Deprotected resin-bound scaffold

-

Carboxylic acid (R¹-COOH)

-

Coupling reagents such as HBTU, HATU, or DIC/HOBt

-

DIEA

-

DMF

Procedure:

-

Swell the deprotected resin in DMF.

-

In a separate vial, pre-activate the carboxylic acid (3-5 eq) with the chosen coupling reagent (3-5 eq) and DIEA (6-10 eq) in DMF for 5-10 minutes.

-

Add the activated carboxylic acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

Wash the resin extensively with DMF and DCM.

This acylation step can be repeated with a library of different carboxylic acids to generate a diverse set of compounds.

Cleavage and Final Product Isolation

The final step is the cleavage of the synthesized compounds from the solid support. For Wang resin, this is typically achieved under acidic conditions.[9][10]

Protocol 6: Cleavage from Wang Resin

Materials:

-

Acylated resin-bound product

-

TFA

-

Triisopropylsilane (TIS) (as a scavenger)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA or DCM and combine the filtrates.

-

Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge or filter to collect the precipitate, wash with cold ether, and dry under vacuum.

-

The final product can be purified by preparative HPLC.

Alternative Strategy: Utilizing Rink Amide Resin

For the synthesis of C-terminal amides, Rink Amide resin is an excellent choice.[11][12] The protected carboxylic acid from Protocol 2 can be coupled to the amine functionality of the Rink Amide resin after Fmoc deprotection.

Protocol 7: Coupling to Rink Amide Resin

-

Deprotect the Fmoc group from the Rink Amide resin using 20% piperidine in DMF.[13][14]

-

Couple the Boc-protected carboxylic acid using standard peptide coupling reagents (HBTU, HATU, etc.).

-

Proceed with on-resin diversification as described in Protocols 4 and 5.

-

Cleavage from the Rink Amide resin is also achieved with a TFA-based cocktail, which simultaneously cleaves the molecule from the support and removes acid-labile side-chain protecting groups, yielding the final product as a C-terminal amide.[15]

Data Presentation

| Step | Key Reagents | Typical Conditions | Purpose |

| Protection | (Boc)₂O, TEA/DIEA | DCM or THF, 0°C to rt, 12-24h | Selective protection of the primary amine. |

| Hydrolysis | LiOH or NaOH | THF/MeOH/H₂O, rt, 2-4h | Conversion of the ethyl ester to a carboxylic acid for resin attachment. |

| Immobilization | Wang Resin, DIC/DCC, DMAP | DMF/DCM, rt, 12-24h | Covalent attachment of the scaffold to the solid support. |

| Deprotection | 20-50% TFA in DCM | rt, 30-60 min | Removal of the Boc group to expose the primary amine for diversification. |

| Diversification | R¹-COOH, HBTU/HATU, DIEA | DMF, rt, 2-4h | Acylation of the primary amine to introduce diversity. |

| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | rt, 2-4h | Release of the final product from the resin. |

Visualizations

Workflow for Solid-Phase Synthesis

Caption: General workflow for the solid-phase synthesis of a chemical library.

Chemical Structures and Reactions

Caption: Key chemical transformations in the solid-phase synthesis strategy.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

-

Peptide Synthesis Resins. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

-

Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2012). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

TFA cleavage of DSIP synthesis on a Wang resin. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). ResearchGate. Retrieved January 23, 2026, from [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2012). SciELO México. Retrieved January 23, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved January 23, 2026, from [Link]

- Cleavage of synthetic peptides. (2015). Google Patents.

-

Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry. Retrieved January 23, 2026, from [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved January 23, 2026, from [Link]

-

Resins for peptide amide synthesis. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Selective Mono-BOC Protection of Diamines. (2007). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

-

Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Protecting Groups in Solid-Phase Organic Synthesis. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2012). Redalyc. Retrieved January 23, 2026, from [Link]

-

C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. (2016). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry A. Retrieved January 23, 2026, from [Link]

-

Fmoc-Rink Amide AM Resin. (n.d.). Aapptec. Retrieved January 23, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2019). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. researchgate.net [researchgate.net]

- 15. apexbt.com [apexbt.com]

Application Notes & Protocols: Leveraging Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate in Novel PROTAC Development

Introduction: The Expanding Chemical Toolbox for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of pathogenic proteins. The modular nature of a PROTAC—comprising a ligand for a target protein (POI ligand), a ligand for an E3 ubiquitin ligase, and a connecting linker—offers vast chemical space for optimization. The linker, in particular, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase) required for efficient ubiquitination. The strategic selection of novel chemical building blocks for linker synthesis is therefore a key driver of innovation in the field.

This document provides a detailed technical guide on the application of "Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate," a versatile building block, in the development of next-generation PROTACs. We will explore its potential as a bifunctional scaffold, providing both a point of attachment and desirable physicochemical properties to the linker. The protocols outlined herein are designed to provide researchers with a robust framework for the synthesis and evaluation of PROTACs incorporating this moiety.

Physicochemical Properties and Strategic Rationale

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a unique chemical entity that presents multiple strategic advantages for its incorporation into PROTAC linkers. A thorough understanding of its structural features is paramount to appreciating its potential.

| Property | Value | Significance in PROTAC Design |

| Molecular Formula | C10H20N2O2 | Provides a compact yet functionalized core. |

| Molecular Weight | 200.28 g/mol | Contributes moderately to the overall molecular weight of the PROTAC, an important consideration for maintaining drug-like properties. |

| Functional Groups | Primary Amine (-NH2) | Offers a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. |

| Tertiary Amine (piperidine) | Can improve aqueous solubility and may engage in beneficial interactions within the ternary complex. Its basicity can be tuned to optimize pharmacokinetic properties. | |

| Ethyl Ester (-COOEt) | Can be hydrolyzed to the corresponding carboxylic acid, providing an alternative attachment point. The ester itself may also contribute to membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 55.4 Ų (Predicted) | A moderate TPSA value, which is often correlated with good cell permeability. |

The primary amine serves as a readily available nucleophile for coupling reactions, while the piperidine ring introduces a degree of conformational rigidity, which can be advantageous in pre-organizing the PROTAC for ternary complex formation. Furthermore, the presence of both a basic tertiary amine and an ester group allows for fine-tuning of the linker's polarity and hydrogen bonding capacity.

Synthetic Strategy: Incorporation of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate into a PROTAC Linker

The following is a generalized synthetic workflow for incorporating Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate into a PROTAC. This protocol assumes a standard amide bond formation strategy, which is widely applicable in PROTAC synthesis.

Figure 1: A generalized workflow for the synthesis of a PROTAC utilizing Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate.

Protocol 1: Synthesis of a POI-Linker Intermediate

This protocol details the coupling of a POI ligand containing a carboxylic acid to the primary amine of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate.

Materials:

-

POI ligand with a terminal carboxylic acid

-

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired POI-linker intermediate.

-

Self-Validation: Confirm the structure and purity of the intermediate by LC-MS and ¹H NMR spectroscopy.

Causality Behind Experimental Choices:

-

HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization for chiral substrates.

-

DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid generated during the reaction.

-

Anhydrous DMF is used as the solvent due to its ability to dissolve a wide range of organic molecules and its high boiling point.

Protocol 2: Ester Hydrolysis and Final PROTAC Assembly

This protocol describes the hydrolysis of the ethyl ester on the linker to a carboxylic acid, followed by coupling to the E3 ligase ligand.

Materials:

-

POI-linker intermediate from Protocol 1

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

E3 ligase ligand with a terminal amine (e.g., a derivative of pomalidomide or VHL ligand)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Reverse-phase HPLC system

Procedure:

-

Ester Hydrolysis:

-

Dissolve the POI-linker intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (2.0-5.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the hydrolyzed intermediate. This intermediate can often be used in the next step without further purification.

-

-

Final Amide Coupling:

-

To a solution of the hydrolyzed intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

-

Purification and Analysis:

-

Upon completion, purify the crude PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Self-Validation: Confirm the identity and purity (>95%) of the final PROTAC by analytical LC-MS and high-resolution mass spectrometry (HRMS). Further structural elucidation should be performed using ¹H and ¹³C NMR.

-

Biological Evaluation of the Final PROTAC

A series of well-controlled experiments are necessary to validate the biological activity of the newly synthesized PROTAC.

Figure 2: A logical workflow for the biological evaluation of a novel PROTAC.

Protocol 3: Assessment of Target Protein Degradation by Western Blot

This protocol provides a standard method to determine if the PROTAC induces the degradation of the target protein.

Materials:

-

Cancer cell line expressing the protein of interest

-

Complete cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Negative control (e.g., inactive epimer of the E3 ligase ligand)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).

-

Include a vehicle control (DMSO) and a negative control.

-

To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Trustworthiness through Self-Validation: The inclusion of a proteasome inhibitor control is critical. If the PROTAC-induced reduction in protein levels is rescued by co-treatment with MG132, it provides strong evidence that the observed effect is due to proteasome-mediated degradation.

Conclusion

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a promising and versatile building block for the development of novel PROTACs. Its unique combination of functional groups allows for flexible incorporation into linker structures, potentially conferring advantageous physicochemical and pharmacokinetic properties. The protocols detailed in this document provide a comprehensive guide for the synthesis and biological evaluation of PROTACs containing this moiety. By following these structured workflows, researchers can systematically explore the potential of this and other novel chemical scaffolds to advance the field of targeted protein degradation.

References

Application Note: High-Purity Isolation of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate using Optimized Column Chromatography

Abstract

This application note provides a comprehensive guide to the purification of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to its polar and basic nature, this compound presents unique challenges for chromatographic separation. We present two robust protocols: a primary method utilizing reversed-phase chromatography for high-resolution separation and an alternative normal-phase method with a basic modifier. The causality behind experimental choices, including stationary phase selection, mobile phase optimization, and detection techniques, is discussed in detail to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity isolation of this and structurally related compounds.

Introduction: The Purification Challenge

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a bifunctional molecule containing both a secondary amine within the piperidine ring, a primary amine on the ethyl side chain, and an ester group. This combination of functionalities results in a high degree of polarity and a basic character, which can lead to significant challenges during purification by traditional column chromatography on silica gel.

The primary difficulties encountered include:

-

Strong Adsorption: The basic amine groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor elution, tailing peaks, and potential degradation of the compound on the column.[1][2]

-

Poor Solubility: The compound's polarity can limit its solubility in the less polar solvents typically used in normal-phase chromatography.

-

Co-elution of Impurities: Structurally similar impurities, such as starting materials or by-products, can be difficult to resolve from the target compound.

To overcome these challenges, a carefully designed chromatographic strategy is essential. This application note explores two effective approaches: reversed-phase and modified normal-phase chromatography.

Chromatographic Strategy: A Tale of Two Phases

The choice of chromatographic mode is paramount for the successful purification of polar, basic compounds. Here, we present the rationale for both a primary reversed-phase method and a viable normal-phase alternative.

Primary Recommendation: Reversed-Phase Chromatography

For polar and ionizable compounds, reversed-phase chromatography is often the method of choice.[3] In this technique, a nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Causality of Choice:

-

Reduced Strong Interactions: The nonpolar C18 stationary phase minimizes the strong acid-base interactions that cause tailing and poor recovery on silica gel.

-

Enhanced Retention and Selectivity: The piperidine derivative will have good solubility in the aqueous-organic mobile phase, and its retention will be governed by its hydrophobic character. This often leads to better separation from more polar or less polar impurities.

-

MS-Compatibility: Reversed-phase methods can often be developed using volatile mobile phase modifiers like formic acid or acetic acid, making them compatible with mass spectrometry (MS) for fraction analysis.[4]

Alternative Method: Modified Normal-Phase Chromatography

While reversed-phase is preferred, normal-phase chromatography on silica gel can be successfully employed with the addition of a basic modifier to the mobile phase.

Causality of Choice:

-

Suppressing Silanol Interactions: The addition of a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic silanol groups on the silica surface.[1] This prevents the strong adsorption of the basic analyte, resulting in improved peak shape and recovery.

-

Traditional and Cost-Effective: Normal-phase chromatography is a widely used and often more economical technique in many laboratories.

Experimental Protocols

Materials and Instrumentation

| Reagents and Consumables | Instrumentation |

| Crude Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | Flash Chromatography System |

| HPLC-grade Acetonitrile (ACN) | UV-Vis Detector or ELSD |

| HPLC-grade Methanol (MeOH) | Fraction Collector |

| Deionized Water | Rotary Evaporator |

| Triethylamine (TEA), >99% | Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254 and C18) |

| Dichloromethane (DCM), HPLC grade | TLC Developing Chambers |

| C18 Reversed-Phase Silica Gel (40-63 µm) | UV Lamp (254 nm) |

| Normal-Phase Silica Gel (40-63 µm) | Ninhydrin Staining Solution |

Protocol 1: Reversed-Phase Column Chromatography (Primary Method)

This protocol is designed for high-resolution purification and is the recommended starting point.

Step 1: Thin-Layer Chromatography (TLC) Method Development

-

Stationary Phase: C18-functionalized TLC plate.

-

Mobile Phase Screening: Start with a 50:50 mixture of Acetonitrile and Water. If the compound moves too quickly (high Rf), increase the proportion of water. If it remains at the baseline (low Rf), increase the proportion of acetonitrile. A good target Rf value is between 0.2 and 0.4.

-

Visualization: After developing the plate, let it dry completely. Visualize the spots under a UV lamp if the compound or impurities are UV-active. Additionally, stain the plate with a ninhydrin solution and gently heat to visualize the amine-containing compounds.[5]

Step 2: Column Preparation

-

Slurry Packing: Prepare a slurry of the C18 silica gel in the initial mobile phase composition (e.g., 80% Water, 20% Acetonitrile).

-

Packing the Column: Pour the slurry into the column and apply pressure to pack the bed uniformly. Ensure there are no air bubbles or cracks in the stationary phase.

-

Equilibration: Equilibrate the packed column by flushing it with at least 5 column volumes of the initial mobile phase.

Step 3: Sample Loading

-

Dissolution: Dissolve the crude sample in a minimal amount of the initial mobile phase. If solubility is an issue, a small amount of methanol can be added.

-

Loading: Carefully load the dissolved sample onto the top of the column.

Step 4: Elution and Fraction Collection

-

Gradient Elution: Begin elution with the initial mobile phase composition determined from the TLC analysis. Gradually increase the percentage of acetonitrile to elute the compound of interest. A suggested gradient is shown in the table below.

-

Flow Rate: A typical flow rate for flash chromatography is around 5 cm of solvent decrease per minute.

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 50 mL for a medium-sized column) throughout the elution process.

Table 1: Suggested Gradient for Reversed-Phase Purification

| Time (Column Volumes) | % Water | % Acetonitrile |

| 0-2 | 80 | 20 |

| 2-12 | 80 → 40 | 20 → 60 |

| 12-15 | 40 | 60 |

Step 5: Fraction Analysis

-

TLC Analysis: Spot a small aliquot of each collected fraction onto a C18 TLC plate and develop it using the optimized mobile phase.

-

Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Modified Normal-Phase Column Chromatography (Alternative Method)

This protocol is a suitable alternative if reversed-phase chromatography is not feasible.

Step 1: TLC Method Development

-

Stationary Phase: Standard silica gel TLC plate (Silica Gel 60 F254).

-

Mobile Phase Screening: A common mobile phase for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a 95:5 DCM:MeOH mixture and gradually increase the proportion of MeOH to achieve an Rf value between 0.2 and 0.4.

-

Modifier Addition: To the optimized DCM:MeOH mixture, add 0.5-1% triethylamine (TEA) by volume. This will significantly improve the peak shape and reduce tailing.

-

Visualization: Use a UV lamp and/or ninhydrin staining as described previously.

Step 2: Column Preparation

-

Dry Packing: Fill the column with dry silica gel.

-

Wet Packing: Alternatively, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA) and pack the column under pressure.

-

Equilibration: Equilibrate the packed column with at least 5 column volumes of the initial mobile phase.

Step 3: Sample Loading

-

Dry Loading (Recommended): Dissolve the crude sample in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often leads to better resolution.

-

Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and load it onto the column.

Step 4: Elution and Fraction Collection

-

Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of methanol. A suggested gradient is provided below.

-

Fraction Collection: Collect fractions throughout the run.

Table 2: Suggested Gradient for Modified Normal-Phase Purification

| Time (Column Volumes) | % Dichloromethane | % Methanol | % Triethylamine |

| 0-2 | 98 | 2 | 1 |

| 2-12 | 98 → 85 | 2 → 15 | 1 |

| 12-15 | 85 | 15 | 1 |

Step 5: Fraction Analysis and Work-up

-

TLC Analysis: Analyze the collected fractions using the optimized TLC conditions.

-

Pooling and Evaporation: Combine the pure fractions. The triethylamine will be removed during rotary evaporation.

Visualization of Workflows

Figure 1: General workflow for the purification of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate.

Figure 2: Decision tree for selecting the appropriate purification protocol.

Conclusion

The successful purification of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate hinges on the appropriate selection of chromatographic conditions to mitigate its polar and basic properties. The recommended reversed-phase protocol offers high-resolution separation and is generally the superior method. However, the modified normal-phase protocol provides a robust and effective alternative. By carefully following the outlined steps for method development, column preparation, and fraction analysis, researchers can consistently obtain this valuable intermediate in high purity, facilitating subsequent stages of drug discovery and development.

References

-

Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

Reddit. (2017). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

-

SIELC. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

-

University of Ontario Institute of Technology. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Strategic Overview of Synthetic Routes

The synthesis of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate involves the N-alkylation of the ethyl nipecotate backbone. Two primary strategies are commonly employed: Direct Alkylation and Reductive Amination. The choice between them is critical and depends on factors like available starting materials, scale, and desired purity.

Diagram 1: Synthetic Route Decision Workflow

Caption: Decision workflow for selecting a synthetic strategy.

While direct alkylation seems more straightforward, it is often plagued by side reactions, including dialkylation of the piperidine nitrogen and polymerization of the aminoethylating agent. For these reasons, Reductive Amination is the recommended, more robust, and higher-yielding approach .[1][2] It involves the reaction between the secondary amine of ethyl nipecotate and an aldehyde to form an iminium ion, which is then reduced in situ to the desired tertiary amine.[3]

Table 1: Comparison of Primary Synthetic Routes

| Feature | Route A: Direct Alkylation | Route B: Reductive Amination (Recommended) |

| Primary Reagent | N-(2-haloethyl)amine derivative | N-protected aminoacetaldehyde |

| Typical Yield | 30-60% | 75-95% |

| Key Challenge | Over-alkylation, difficult purification | Stability of the aldehyde reagent |

| Control | Difficult to control stoichiometry | Excellent control, one-pot reaction |

| Scalability | Moderate; side reactions become more problematic | High; clean reaction profile |

| Safety Note | Haloethylamines can be toxic and vesicant. | Reducing agents (e.g., borohydrides) react with water. |

Section 2: Recommended Protocol - Reductive Amination

This protocol provides a reliable, self-validating method for synthesizing the target compound with high yield and purity. The key is the use of a Boc-protected aminoacetaldehyde to prevent unwanted side reactions of the primary amine.

Experimental Protocol: Two-Step Reductive Amination & Deprotection

Step 1: Reductive Amination with N-Boc-aminoacetaldehyde

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add ethyl piperidine-3-carboxylate (1.0 eq.).

-

Solvent: Dissolve in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Aldehyde Addition: Add N-Boc-aminoacetaldehyde (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes.

-

Causality Note: This initial period allows for the formation of the crucial iminium ion intermediate.

-

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.

-

Expert Insight: NaBH(OAc)₃ is the preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could compromise the ester group.[1] Using a stronger reductant like NaBH₄ could inadvertently reduce the ester.

-

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, Ethyl 1-(2-(tert-butoxycarbonylamino)ethyl)piperidine-3-carboxylate, is typically purified by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate).

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the purified, Boc-protected intermediate from Step 1 in a suitable solvent (e.g., DCM or 1,4-dioxane).

-

Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA) (5-10 eq.) in DCM are common choices.

-

Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture in vacuo. If using HCl, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify to pH >12 with NaOH, and extract with an organic solvent like DCM or ethyl acetate.[4] Dry the organic extracts and concentrate to yield the final product, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate .

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Diagram 2: Troubleshooting Low Yield in Reductive Amination

Caption: A decision tree for troubleshooting low product yield.

(Q1) My reaction has stalled; TLC shows only my starting ethyl nipecotate. What's the issue?

Answer: This is a common problem indicating that either the iminium ion is not forming or the reducing agent is not effective.

-

Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If it has been stored improperly, it will lose activity. Action: Use a fresh bottle of NaBH(OAc)₃ or one that has been stored carefully in a desiccator.

-

Presence of Water: The reaction must be conducted under anhydrous conditions. Any water present will preferentially react with and quench the reducing agent. Action: Ensure your solvent is anhydrous and that your starting amine is dry. Using molecular sieves in the reaction can also help.[5]

-

Inefficient Iminium Formation: While generally not necessary for secondary amines, if the reaction is sluggish, the equilibrium may not favor the iminium ion. Action: Adding a catalytic amount of acetic acid (AcOH) can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating iminium formation.